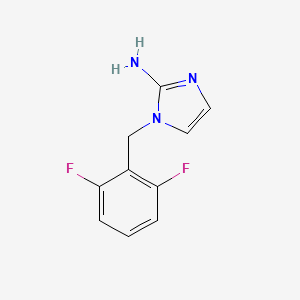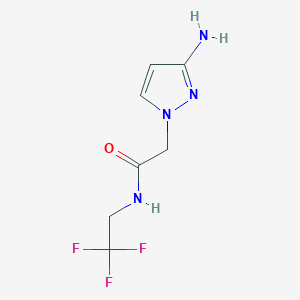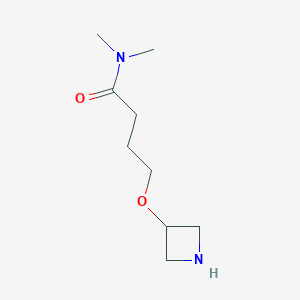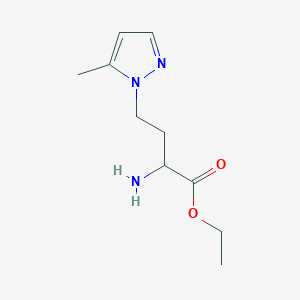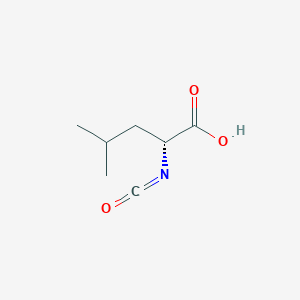
(R)-2-Isocyanato-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Isocyanato-4-methylpentanoic acid is an organic compound with a unique structure that combines an isocyanate group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of ®-2-amino-4-methylpentanoic acid with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group without affecting the carboxylic acid group. The reaction can be represented as follows:
(R)-2-Amino-4-methylpentanoic acid+Phosgene→(R)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of ®-2-Isocyanato-4-methylpentanoic acid may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled reaction environment. The process typically involves the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Isocyanato-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Acid Chlorides: React with the carboxylic acid group to form esters or amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
Aplicaciones Científicas De Investigación
®-2-Isocyanato-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in modifying biomolecules through the isocyanate group, which can react with amino groups in proteins.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-Isocyanato-4-methylpentanoic acid primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The carboxylic acid group can also participate in reactions, such as esterification and amidation, to form various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Isocyanato-4-methylbutanoic acid: Similar structure but with a shorter carbon chain.
®-2-Isocyanato-4-methylhexanoic acid: Similar structure but with a longer carbon chain.
®-2-Isocyanato-4-methylpentanoic acid methyl ester: An ester derivative of the compound.
Uniqueness
®-2-Isocyanato-4-methylpentanoic acid is unique due to the presence of both an isocyanate group and a carboxylic acid group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in synthesis and material science.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2R)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m1/s1 |
Clave InChI |
CQHZIIXKMUVQGO-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)N=C=O |
SMILES canónico |
CC(C)CC(C(=O)O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


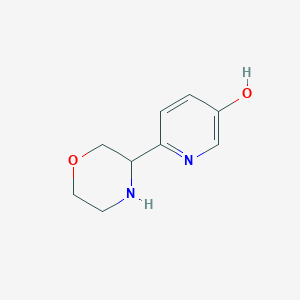


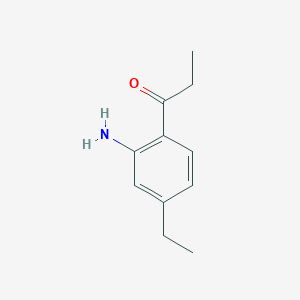
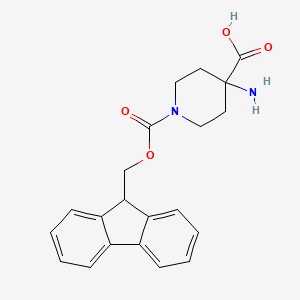
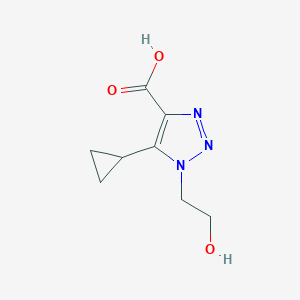
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
